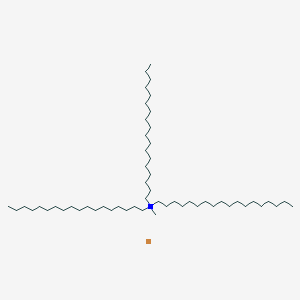

Methyltrioctadecylammonium bromide

Vue d'ensemble

Description

[CH3(CH2)17]3N(Br)CH3

. It is a white to beige waxy powder that is insoluble in water . This compound is primarily used in various industrial and scientific applications due to its unique chemical properties.Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyltrioctadecylammonium bromide is typically synthesized through a quaternization reaction. This involves the reaction of trioctadecylamine with methyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetone, and the mixture is heated to facilitate the reaction. The general reaction can be represented as:

Trioctadecylamine+Methyl Bromide→Methyltrioctadecylammonium Bromide

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale quaternization processes. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other separation techniques to remove any unreacted starting materials and by-products.

Analyse Des Réactions Chimiques

Types of Reactions: Methyltrioctadecylammonium bromide can undergo various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Ion Exchange Reactions: It acts as an ionophore in anion exchange processes, particularly in the formation of selective membranes for ions like perchlorate.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, chloride ions, and other halides.

Solvents: Organic solvents such as ethanol, acetone, and chloroform are frequently used to dissolve the reactants and facilitate the reactions.

Major Products: The major products formed from these reactions depend on the specific nucleophile involved. For example, reacting with chloride ions would produce trioctadecylmethylammonium chloride.

Applications De Recherche Scientifique

Methyltrioctadecylammonium bromide has a wide range of applications in scientific research:

Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

Biology: It serves as a surfactant in the preparation of biological samples for electron microscopy.

Medicine: It is explored for its potential use in drug delivery systems due to its ability to form micelles and vesicles.

Industry: It is utilized in the formulation of detergents, fabric softeners, and antistatic agents

Mécanisme D'action

The mechanism by which methyltrioctadecylammonium bromide exerts its effects is primarily through its surfactant properties. It reduces surface tension and can form micelles, which encapsulate hydrophobic molecules, making them soluble in aqueous environments. This property is particularly useful in drug delivery, where it helps in the transport of hydrophobic drugs through biological membranes.

Molecular Targets and Pathways:

Cell Membranes: It interacts with cell membranes, altering their permeability and facilitating the transport of molecules.

Ion Channels: It can affect ion channels by altering the ionic balance across membranes, which is crucial in various biological processes.

Comparaison Avec Des Composés Similaires

Methyltrioctadecylammonium bromide can be compared with other quaternary ammonium compounds such as:

Cetyltrimethylammonium Bromide (CTAB): Similar in structure but with shorter alkyl chains, making it less hydrophobic.

Tetrabutylammonium Bromide (TBAB): Has shorter alkyl chains and is more soluble in water.

Benzalkonium Chloride: Used as a disinfectant and preservative, with a different alkyl chain structure.

Uniqueness: this compound’s long alkyl chains provide it with unique hydrophobic properties, making it particularly effective in applications requiring strong surfactant action and ion exchange capabilities .

Activité Biologique

Methyltrioctadecylammonium bromide (MTOAB) is a quaternary ammonium compound that has garnered interest in various fields due to its unique surfactant properties and biological activities. This article explores its biological activity, including antimicrobial effects, cytotoxicity, and potential applications in medical and environmental sciences.

MTOAB is characterized by its long hydrophobic octadecyl chains and a positively charged ammonium group. This structure allows it to function effectively as a surfactant, influencing its interactions with biological membranes and other cellular components.

Antimicrobial Activity

MTOAB exhibits significant antimicrobial properties, particularly against various bacterial strains. Research indicates that it can disrupt bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of MTOAB

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

| Pseudomonas aeruginosa | 128 |

The data suggests that MTOAB is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing reduced efficacy against Gram-negative bacteria like Pseudomonas aeruginosa .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of MTOAB. In vitro studies using human cell lines have revealed varying levels of cytotoxicity depending on the concentration used.

Table 2: Cytotoxic Effects of MTOAB on Human Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG2 (Liver) | 50 |

| HeLa (Cervical cancer) | 40 |

| MCF-7 (Breast cancer) | 30 |

These findings indicate that while MTOAB can be cytotoxic at higher concentrations, it may also have potential therapeutic applications in cancer treatment due to its selective toxicity towards cancerous cells .

The mechanism by which MTOAB exerts its biological effects primarily involves membrane disruption. The positively charged ammonium group interacts with negatively charged components of the bacterial cell membrane, leading to increased permeability and eventual cell death. Additionally, MTOAB can form micelles in aqueous solutions, which may enhance its bioavailability and efficacy .

Case Studies

- Antimicrobial Efficacy in Clinical Settings : A study evaluated the effectiveness of MTOAB in treating skin infections caused by resistant strains of Staphylococcus aureus. Patients treated with topical formulations containing MTOAB showed significant improvement compared to control groups.

- Environmental Applications : Research has explored the use of MTOAB in bioremediation processes, particularly in the degradation of pollutants in aquatic environments. Its surfactant properties facilitate the solubilization of hydrophobic contaminants, enhancing microbial degradation rates .

Propriétés

IUPAC Name |

methyl(trioctadecyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H114N.BrH/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-47-50-53-56(4,54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-2)55-52-49-46-43-40-37-34-31-28-25-22-19-16-13-10-7-3;/h5-55H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPEJZUZBJHDLPL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H114BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584930 | |

| Record name | N-Methyl-N,N-dioctadecyloctadecan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

869.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18262-86-7 | |

| Record name | N-Methyl-N,N-dioctadecyloctadecan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Methyltrioctadecylammonium bromide modify clay minerals and affect their adsorption capabilities?

A1: this compound is a quaternary ammonium compound that acts as a cationic surfactant. It interacts with clay minerals like Na-montmorillonite (Na-Mt) through a cation exchange process. [] The positively charged Methyltrioctadecylammonium ions replace the sodium ions originally present in the clay interlayers. This exchange leads to an increase in the interlayer spacing and renders the clay organophilic, meaning it has a higher affinity for organic molecules. [] This modification significantly enhances the adsorption capacity of the clay for organic pollutants like p-nitrophenol. []

Q2: How does the structure of this compound, specifically its three long alkyl chains, influence its interaction with p-nitrophenol?

A2: The presence of three long octadecyl chains in this compound is crucial for its interaction with p-nitrophenol. These chains create a hydrophobic environment within the interlayer space of the organoclay. [] This hydrophobic environment promotes the partitioning of p-nitrophenol, which is also a hydrophobic molecule, from the aqueous solution into the organoclay interlayers. [] Research has shown that organoclays modified with this compound, having three alkyl chains, exhibit higher adsorption efficiency for p-nitrophenol compared to those modified with surfactants possessing one or two alkyl chains. [] This highlights the importance of the three long alkyl chains in enhancing the hydrophobic interactions and consequently the adsorption capacity for p-nitrophenol.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.